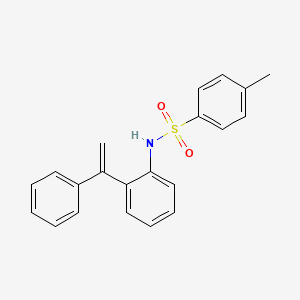
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C21H19NO2S and a molecular weight of 349.45 g/mol . It is a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, with additional phenyl and methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide with 1,2-diphenyldiselane under electrochemical oxidative conditions . This reaction is performed in a simple undivided cell, generating the desired product with high efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrochemical oxidative radical cascade cyclization is a preferred method due to its green and efficient nature .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions to form seleno-benzazepines.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include 1,2-diphenyldiselane and various oxidizing agents such as K2S2O8 and I2 . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include seleno-benzazepines and other selenium-containing heterocycles . These products are valuable in medicinal chemistry and material science due to their unique properties .
Scientific Research Applications
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide involves its interaction with molecular targets through oxidative radical cascade cyclization . This process leads to the formation of reactive intermediates that can further react to form complex heterocycles . The compound’s unique structure allows it to participate in various redox reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(2-((4-nitro-benzylidene)-amino)-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is unique due to its ability to undergo electrochemical oxidative radical cascade cyclization, a reaction not commonly observed in similar compounds . This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and selenium-containing compounds .
Properties
Molecular Formula |
C21H19NO2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(1-phenylethenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-11-7-6-10-20(21)17(2)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
InChI Key |
MVYROPVWCDLUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
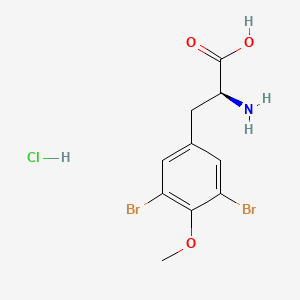
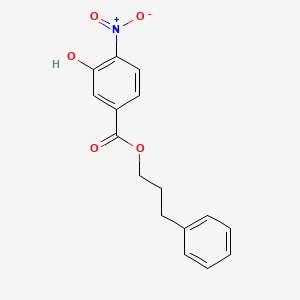
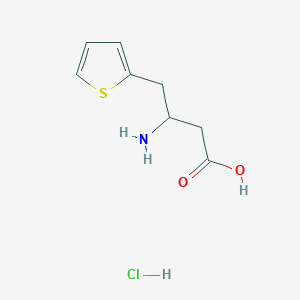
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
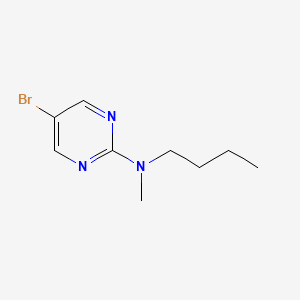
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
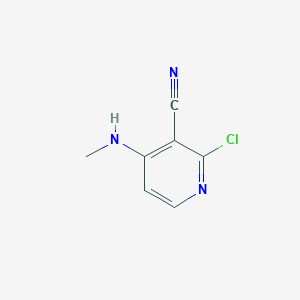
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)


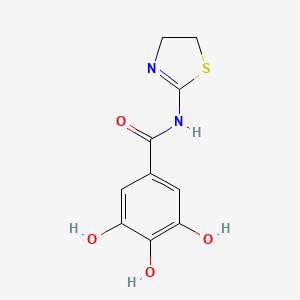
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
